molecular formula C7H7NO3 B1655312 2-(5-formyl-1H-pyrrol-2-yl)acetic acid CAS No. 345971-25-7

2-(5-formyl-1H-pyrrol-2-yl)acetic acid

Cat. No.: B1655312
CAS No.: 345971-25-7
M. Wt: 153.14
InChI Key: DWFQTXDHXLWUEU-UHFFFAOYSA-N
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Description

2-(5-Formyl-1H-pyrrol-2-yl)acetic acid is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This compound is characterized by the presence of a formyl group (-CHO) at the 5-position of the pyrrole ring and an acetic acid moiety at the 2-position.

Synthetic Routes and Reaction Conditions:

  • Starting from Pyrrole: One common synthetic route involves the formylation of pyrrole using reagents like formic acid or formyl chloride to introduce the formyl group at the 5-position.

  • Subsequent Functionalization: The resulting 5-formylpyrrole can then be subjected to further reactions to introduce the acetic acid moiety. This can be achieved through various methods, such as the reaction with chloroacetic acid in the presence of a base.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

  • Reduction: Reduction reactions can be performed on the formyl group to convert it into a hydroxyl group, resulting in the formation of pyrrole-2-carboxylic acid.

  • Substitution: Substitution reactions can occur at the pyrrole ring, where various electrophiles can replace hydrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Electrophilic substitution reactions can be facilitated using strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: 2-(5-carboxy-1H-pyrrol-2-yl)acetic acid

  • Reduction: 2-(5-hydroxymethyl-1H-pyrrol-2-yl)acetic acid

  • Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

2-(5-Formyl-1H-pyrrol-2-yl)acetic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

  • Biology: The compound can be used in biological studies to investigate the role of pyrrole derivatives in various biological processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Pyrrole-2-carboxylic acid: Similar structure but lacks the formyl group.

  • Indole derivatives: Structurally related heterocyclic compounds with an additional benzene ring.

  • Pyrrole-2-carboxaldehyde: Similar to the compound but with a different functional group at the 2-position.

Properties

IUPAC Name

2-(5-formyl-1H-pyrrol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-6-2-1-5(8-6)3-7(10)11/h1-2,4,8H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFQTXDHXLWUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665496
Record name (5-Formyl-1H-pyrrol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345971-25-7
Record name (5-Formyl-1H-pyrrol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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